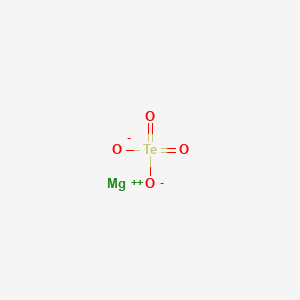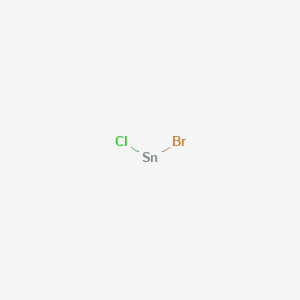
Tin monobromide monochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tin monobromide monochloride is an interhalogen compound with the chemical formula BrClSn
Preparation Methods
Synthetic Routes and Reaction Conditions: Tin monobromide monochloride can be synthesized through the direct combination of tin with bromine and chlorine under controlled conditions. The reaction typically involves heating tin in the presence of bromine and chlorine gases, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve the use of specialized reactors where tin is exposed to bromine and chlorine gases at elevated temperatures. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Tin monobromide monochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the bromine or chlorine atoms are replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and halogens.
Reduction: Reducing agents such as hydrogen or metal hydrides can be used.
Substitution: Halogen exchange reactions can be carried out using other halogen gases or halogenating agents.
Major Products Formed:
Oxidation: Higher oxidation state tin compounds.
Reduction: Lower oxidation state tin compounds.
Substitution: Interhalogen compounds with different halogen compositions.
Scientific Research Applications
Tin monobromide monochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry.
Industry: It is used in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which tin monobromide monochloride exerts its effects involves its ability to act as a source of both bromine and chlorine. These halogens can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Bromine monochloride (BrCl): An unstable red-brown gas with similar halogen composition.
Iodine monochloride (ICl): Consists of red transparent crystals and has similar reactivity.
Iodine monobromide (IBr): A dark red solid that serves as a source of iodine and bromine.
Uniqueness: Tin monobromide monochloride is unique due to the presence of tin, which imparts distinct chemical properties compared to other interhalogen compounds. Its ability to participate in a wide range of chemical reactions makes it valuable in various scientific and industrial applications.
Properties
CAS No. |
13595-90-9 |
|---|---|
Molecular Formula |
BrClSn |
Molecular Weight |
234.07 g/mol |
IUPAC Name |
bromo(chloro)tin |
InChI |
InChI=1S/BrH.ClH.Sn/h2*1H;/q;;+2/p-2 |
InChI Key |
GLJTVDWXPUWLIR-UHFFFAOYSA-L |
Canonical SMILES |
Cl[Sn]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


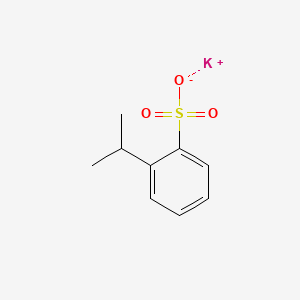


![diethyl-[3-(9-methyl-8-oxo-6,7-dihydro-5H-carbazole-3-carbonyl)oxypropyl]azanium;chloride](/img/structure/B13737480.png)
![ethyl (2E)-2-[(5E)-5-(anilinomethylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyanoacetate](/img/structure/B13737484.png)

![Tetrakis(2,4-di-tert-butyl-5-methylphenyl) [1,1'-biphenyl]-2,3-diylbis(phosphonite)](/img/structure/B13737495.png)
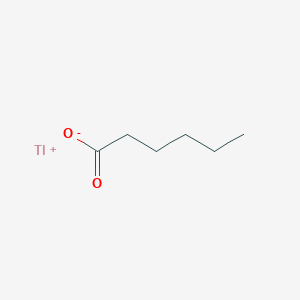
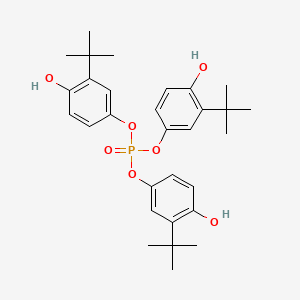
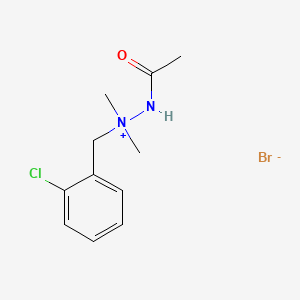
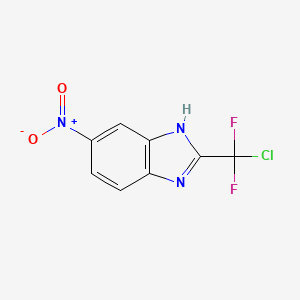
![(2E,4R)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B13737531.png)
![(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-dipropylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-dipropylazanium;dichloride](/img/structure/B13737539.png)
